2-p-Tolylbenzo[d]oxazole-5-carboxylic acid
Description
Contextual Significance of Benzo[d]oxazole Scaffolds in Heterocyclic Chemistry Research
The benzo[d]oxazole scaffold, a bicyclic system comprising a fused benzene (B151609) and oxazole (B20620) ring, is a cornerstone of modern medicinal and synthetic chemistry. rsc.org It is a versatile and planar molecule that serves as the core for a vast number of compounds with a wide spectrum of biological activities. nih.govjocpr.com This inherent bioactivity has made the benzoxazole (B165842) nucleus one of the most extensively utilized heterocycles in drug discovery. nih.govresearchgate.net
Naturally occurring compounds containing this moiety, such as the antibiotic calcimycin, exhibit potent biological effects. nih.gov Synthetic derivatives have been developed to harness and modify these properties, leading to compounds investigated for numerous therapeutic applications. nih.govnih.gov The significance of this scaffold is underscored by its presence in marketed drugs and the ever-increasing number of derivatives being evaluated as potential lead compounds in preclinical and clinical studies. nih.govresearchgate.net
Rationale for Academic Investigation of 2-p-Tolylbenzo[d]oxazole-5-carboxylic Acid Derivatives
The academic pursuit of this compound and its derivatives is driven by established principles of medicinal chemistry, primarily structure-activity relationship (SAR) studies. The core hypothesis is that systematic modifications to the benzoxazole scaffold can fine-tune its biological and physicochemical properties.
The rationale for investigating this specific compound can be broken down by its constituent parts:
The 2-Aryl Substituent: The group at the 2-position of the benzoxazole ring is known to be a critical determinant of biological activity. jocpr.com Research on analogous series, such as 2-(halophenyl)benzoxazole-5-carboxylic acids, has demonstrated potent anti-inflammatory and cytotoxic activities. researchgate.netnih.gov The academic investigation of the p-tolyl group, therefore, aims to understand how a substituent with different electronic and steric properties (an electron-donating methyl group) compared to halogens influences these activities.
The 5-Carboxylic Acid Group: The carboxylic acid moiety at the 5-position is a key functional group. It can act as a hydrogen bond donor and acceptor, potentially anchoring the molecule to a biological target like an enzyme's active site. Furthermore, its presence provides a reactive handle for synthesizing ester or amide derivatives, allowing for the modulation of properties such as solubility and cell permeability. Studies on related heterocyclic systems, like benzimidazole-5-carboxylic acids, have shown this group to be integral to their function as potent antitumor agents. nih.gov
By combining these features, researchers aim to create and test novel molecules, contributing to the broader understanding of how specific structural motifs govern therapeutic potential.
General Overview of Research Disciplines Intersecting with Benzo[d]oxazoles
The versatile nature of the benzoxazole scaffold places it at the intersection of several key scientific disciplines.
| Research Discipline | Focus Area Related to Benzo[d]oxazoles |
| Medicinal Chemistry | Design, synthesis, and optimization of benzoxazole derivatives as antiproliferative, anti-inflammatory, antimicrobial, and neuroprotective agents. nih.gov |
| Pharmacology | Evaluation of biological activity, determination of mechanism of action, and study of structure-activity relationships (SAR). nih.gov |
| Organic Synthesis | Development of novel and efficient catalytic or one-pot methods for constructing the benzoxazole core and its derivatives from precursors like 2-aminophenols. rsc.orgresearchgate.net |
| Agrochemical Science | Investigation of benzoxazole derivatives for potential use as fungicides, herbicides, antivirals, and antibacterial agents in agriculture. mdpi.com |
| Materials Science | Use of benzoxazole-containing compounds as functional materials, for instance, in the development of organic light-emitting devices (OLEDs). |
Scope and Academic Research Focus on this compound
The academic research focus on this compound is centered on its synthesis and subsequent biological evaluation. The primary synthetic route involves the condensation of 3-amino-4-hydroxybenzoic acid with p-toluic acid or an activated derivative thereof, often using a dehydrating agent like polyphosphoric acid to facilitate the cyclization.
Key Research Questions Addressed:
Synthesis: Can the compound be synthesized efficiently and in good yield?
Cytotoxicity: Does the compound exhibit antiproliferative activity against human cancer cell lines, such as prostate or breast cancer lines? nih.gov
Anti-inflammatory Potential: Does the molecule inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2)? nih.gov
Structure-Activity Relationship (SAR): How does its activity compare to analogs with different substituents at the 2-position (e.g., halogens, methoxy (B1213986) groups) or modifications at the 5-position (e.g., methyl ester)? nih.govnih.gov
The findings from these studies contribute valuable data points to the broader field of medicinal chemistry, helping to build a more complete picture of the benzoxazole pharmacophore.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylphenyl)-1,3-benzoxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-9-2-4-10(5-3-9)14-16-12-8-11(15(17)18)6-7-13(12)19-14/h2-8H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJFUQXKOKXYMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80468568 | |
| Record name | 2-p-tolylbenzo[d]oxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63556-98-9 | |
| Record name | 2-p-tolylbenzo[d]oxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 P Tolylbenzo D Oxazole 5 Carboxylic Acid and Analogues
Established Strategies for Benzo[d]oxazole Ring System Formation
The formation of the benzo[d]oxazole ring is a cornerstone of the synthesis of 2-p-tolylbenzo[d]oxazole-5-carboxylic acid. Several robust methods have been developed for this purpose, each with its own set of advantages and substrate scope.
Condensation Reactions Involving o-Aminophenols and Carboxylic Acid Precursors
One of the most traditional and widely employed methods for synthesizing 2-substituted benzoxazoles is the condensation of an o-aminophenol with a carboxylic acid or its derivatives, such as acid chlorides or esters. beilstein-journals.orgnih.gov This reaction typically proceeds via the formation of an o-hydroxy anilide intermediate, which then undergoes cyclodehydration to yield the benzoxazole (B165842) ring. The reaction is often facilitated by heat or the use of dehydrating agents like polyphosphoric acid (PPA) or methanesulfonic acid. acs.orgnih.gov For the synthesis of this compound, this would involve the reaction of 3-amino-4-hydroxybenzoic acid with p-toluic acid or p-toluoyl chloride. The presence of the carboxylic acid group on the aminophenol precursor provides a direct route to the desired product.
| Catalyst/Reagent | Conditions | Advantages |
| Polyphosphoric acid (PPA) | High temperature (150-250 °C) | Acts as both catalyst and solvent. |
| Methanesulfonic acid | Moderate to high temperature | Effective for in situ generation of acid chlorides. acs.org |
| Microwave irradiation | Solvent-free or with a high-boiling solvent | Rapid reaction times. |
Oxidative Cyclization Approaches
Oxidative cyclization methods offer an alternative route to benzoxazoles, often starting from o-aminophenols and aldehydes. In this approach, the o-aminophenol reacts with an aldehyde to form a Schiff base intermediate, which then undergoes oxidative cyclization to form the benzoxazole ring. A variety of oxidizing agents can be employed, including oxygen (air), iodine, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). acs.org Gold-catalyzed one-pot synthesis from 2-aminophenol (B121084) and aldehydes under an oxygen atmosphere has also been reported to give excellent yields of 2-arylbenzoxazoles. semanticscholar.org
| Oxidant | Catalyst | Conditions |
| O₂ (Air) | Gold (HAuCl₄·4H₂O) | Anhydrous THF, 66 °C |
| DDQ | - | Varies |
| Iodine | - | Varies |
One-Pot Multicomponent Synthetic Protocols
In the interest of efficiency and atom economy, one-pot multicomponent reactions have been developed for the synthesis of benzoxazoles. These methods allow for the combination of multiple starting materials in a single reaction vessel to generate the desired product, avoiding the isolation of intermediates. researchgate.net For instance, a one-pot synthesis of 2-substituted benzoxazoles can be achieved directly from carboxylic acids and o-aminophenol using reagents like the Deoxo-Fluor reagent or under microwave irradiation in the absence of a solvent. researchgate.net These protocols are often characterized by high yields and compatibility with a range of functional groups. acs.orgresearchgate.net
Transition Metal-Catalyzed Cyclization and Coupling Reactions
Transition metal catalysis has emerged as a powerful tool for the synthesis of benzoxazoles, offering novel pathways and enhanced efficiency. researchgate.net Palladium- and copper-based catalysts are frequently used in these transformations. google.com One notable approach is the intramolecular C-O cross-coupling of o-haloanilides, which can be catalyzed by copper complexes. semanticscholar.org Another strategy involves the direct C-H bond arylation of the benzoxazole core, although this is more relevant to the functionalization of a pre-formed ring system. beilstein-journals.org Transition metal-catalyzed methods often provide access to a broad scope of substituted benzoxazoles under milder reaction conditions than traditional methods. researchgate.net
| Metal Catalyst | Reaction Type | Key Features |
| Palladium | Cross-coupling, C-H activation | High efficiency, broad substrate scope. beilstein-journals.org |
| Copper | Intramolecular C-O coupling | Complements traditional methods. semanticscholar.orggoogle.com |
| Iron | Regioselective synthesis from N-arylbenzamides | Alternative reaction pathways. |
Specific Approaches for Introducing the Carboxylic Acid Moiety at the C-5 Position
The introduction of a carboxylic acid group at the C-5 position of the 2-p-tolylbenzoxazole scaffold is a critical step in the synthesis of the target molecule. This can be achieved either by using a starting material that already contains the carboxyl group or by functionalizing a pre-formed benzoxazole ring.
A highly convergent and direct strategy for the synthesis of this compound involves the use of 3-amino-4-hydroxybenzoic acid as a key precursor. researchgate.netnih.gov This commercially available starting material possesses the necessary amino, hydroxyl, and carboxyl functionalities in the correct orientation on the benzene (B151609) ring. Condensation of 3-amino-4-hydroxybenzoic acid with p-tolualdehyde or a derivative of p-toluic acid, such as p-toluoyl chloride, directly yields the target molecule. This approach is advantageous as it avoids the need for post-cyclization functionalization and the associated challenges of regioselectivity. The synthesis of 3-amino-4-hydroxybenzoic acid itself can be achieved from 4-hydroxy-3-nitrobenzoic acid via reduction. researchgate.net
Regioselective Functionalization and Derivatization Strategies
An alternative, though potentially more complex, approach to this compound involves the regioselective functionalization of a pre-formed 2-p-tolylbenzoxazole. This would require the introduction of a carboxyl group or a precursor at the C-5 position.
Strategies for the regioselective C-H functionalization of benzoxazoles have been explored, often relying on directing groups to control the position of substitution. mnstate.edusigmaaldrich.com However, direct C-H carboxylation at the C-5 position of a 2-arylbenzoxazole is not a commonly reported transformation, with many C-H activation methods favoring the C-2 or C-7 positions.
A more plausible, albeit multi-step, derivatization strategy would involve the synthesis of a 5-halo-2-p-tolylbenzoxazole. The halogen atom at the C-5 position could then be converted into a carboxylic acid group through established organometallic methodologies. For instance, the 5-bromo derivative could be subjected to a Grignard reaction with magnesium followed by quenching with carbon dioxide, or a metal-catalyzed carbonylation reaction. libretexts.orgopenstax.org
| Functionalization Strategy | Intermediate | Reagents |
| Organometallic Carboxylation | 5-Bromo-2-p-tolylbenzoxazole | 1. Mg, THF; 2. CO₂; 3. H₃O⁺ |
| Palladium-catalyzed Carbonylation | 5-Bromo-2-p-tolylbenzoxazole | CO, Pd catalyst, base |
While these regioselective functionalization and derivatization strategies are theoretically viable, the use of 3-amino-4-hydroxybenzoic acid as a starting material represents a more direct and efficient synthetic route to this compound.
Introduction of the p-Tolyl Substituent at C-2 Position
The introduction of a substituent at the C-2 position of the benzoxazole ring is most commonly achieved through the condensation of a 2-aminophenol with an aldehyde, carboxylic acid, or a related derivative. rsc.org To synthesize this compound, the key precursors would be 3-amino-4-hydroxybenzoic acid and p-tolualdehyde (4-methylbenzaldehyde).
The general mechanism involves the initial formation of a Schiff base (an imine) from the reaction between the amino group of the 2-aminophenol and the carbonyl group of the aldehyde. This is followed by an intramolecular cyclization, where the hydroxyl group attacks the imine carbon. The final step is a dehydration (aromatization) to form the stable benzoxazole ring. rsc.orgacs.org This reaction is often facilitated by a catalyst to improve the rate and yield. nih.gov While numerous examples exist for the synthesis of 2-arylbenzoxazoles from 2-aminophenol and various aromatic aldehydes, the specific synthesis of the title compound follows this established and versatile pathway. rsc.org
Green Chemistry Principles in Benzo[d]oxazole Synthesis
Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. In the context of benzoxazole synthesis, this has led to the development of new protocols that utilize environmentally benign solvents, recyclable catalysts, and solvent-free conditions. nih.govresearchgate.net The goal is to create these valuable compounds through methods that are not only efficient but also sustainable and safe. orgchemres.org
Solvent-Free Reactions and Aqueous Media Applications
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic and contribute to environmental pollution. nih.gov
Solvent-Free Reactions: Solvent-free, or solid-state, reactions represent an ideal green chemistry approach. For the synthesis of benzoxazoles, this is typically achieved by heating a mixture of the 2-aminophenol and an aldehyde with a catalyst. acs.org For instance, a reusable Brønsted acidic ionic liquid gel (BAIL gel) has been shown to be a highly effective catalyst for this condensation under solvent-free conditions at 130 °C, producing 2-substituted benzoxazoles in high yields (up to 98%). rsc.orgacs.orgnih.gov This method offers advantages such as high yields, a recyclable catalyst, and simplified work-up procedures, with no need for additional additives or an inert atmosphere. acs.org Another approach utilizes a periodic mesoporous organo-silica with bridged N-sulfonic acid groups (SA-PMO) as a catalyst for the reaction between 2-aminophenol and orthoesters at 80 °C, achieving high yields in very short reaction times (5–8 minutes). rsc.org
Aqueous Media Applications: Water is considered the ultimate green solvent due to its abundance, non-toxicity, and non-flammability. Several efficient methods have been developed for synthesizing benzoxazoles in aqueous media. orgchemres.orgrsc.org Samarium triflate [Sm(OTf)3] has been used as a reusable acid catalyst for the reaction of o-aminophenols and aldehydes under mild conditions in water, demonstrating a simple and efficient green method. organic-chemistry.org Similarly, copper sulfate (B86663) (CuSO4) has been employed as an inexpensive catalyst for benzoxazole synthesis in water and glycerol. orgchemres.org These aqueous methods provide an environmentally friendly alternative to traditional solvent-based syntheses.
Catalytic Systems for Enhanced Efficiency
Catalysts are crucial for enhancing the efficiency and selectivity of benzoxazole synthesis, often enabling milder reaction conditions and reducing reaction times. A wide variety of catalytic systems have been explored, with a focus on reusability and high performance. rsc.orgijpbs.com
Heterogeneous Catalysts: Heterogeneous catalysts are particularly favored in green synthesis because they can be easily separated from the reaction mixture and reused, minimizing waste. acs.org
Brønsted Acidic Ionic Liquid Gel (BAIL gel): This solid gel catalyst, formed by grafting an acidic ionic liquid onto a silica (B1680970) surface, efficiently catalyzes the condensation of 2-aminophenol and aldehydes under solvent-free conditions with high yields. acs.orgnih.gov It can be recovered by centrifugation and reused multiple times without significant loss of activity. acs.org
TiO2–ZrO2: This mixed oxide catalyst has been used for the synthesis of 2-aryl benzoxazoles in acetonitrile (B52724) at 60 °C, offering the advantages of being a green catalyst with short reaction times (15–25 min) and high yields (83–93%). rsc.org
Nano-Catalysts: Various nano-catalysts, such as nano-ceria (CeO2), have been shown to be efficient heterogeneous catalysts for the one-pot synthesis of 2-aryl benzoxazoles. ijpbs.com
Homogeneous Catalysts: While often more difficult to separate, homogeneous catalysts can offer high activity and selectivity.
Fluorophosphoric Acid: This inexpensive and stable acid has been used as a highly effective catalyst for the synthesis of benzoxazole derivatives in ethanol (B145695) at room temperature. rsc.org
Samarium Triflate [Sm(OTf)3]: This Lewis acid catalyst is effective for synthesizing benzoxazoles in aqueous media under mild conditions and can be reused. organic-chemistry.org
The table below summarizes various catalytic systems employed in the synthesis of benzoxazole analogues, highlighting the diversity of approaches aimed at improving reaction efficiency.
| Catalyst | Reaction Conditions | Key Advantages | Yield Range |
|---|---|---|---|
| Brønsted Acidic Ionic Liquid Gel (BAIL gel) | Solvent-free, 130 °C, 5 h | Heterogeneous, reusable, high yield, no additives needed. acs.orgnih.gov | 85-98% rsc.org |
| TiO2–ZrO2 | Acetonitrile, 60 °C, 15-25 min | Green catalyst, short reaction time, high yield. rsc.org | 83-93% rsc.org |
| Samarium Triflate [Sm(OTf)3] | Aqueous medium, mild conditions | Reusable, environmentally friendly solvent. organic-chemistry.org | Not specified |
| Fluorophosphoric Acid | Ethanol, Room Temperature, ~2.4 h | Inexpensive, stable, ambient conditions. rsc.org | Not specified |
| Nano Ceria (CeO2) | Not specified | Efficient, heterogeneous. ijpbs.com | Not specified |
Chemical Reactivity and Derivatization Strategies for 2 P Tolylbenzo D Oxazole 5 Carboxylic Acid
Reactivity Profile of the Benzo[d]oxazole Heterocyclic Core
The benzoxazole (B165842) ring is an aromatic system characterized by a degree of electron deficiency, which influences its reactivity towards various chemical transformations.
Electrophilic Aromatic Substitution on the Fused Benzene (B151609) Ring
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic compounds. wikipedia.org The reactivity of the fused benzene ring in 2-p-Tolylbenzo[d]oxazole-5-carboxylic acid towards electrophiles is influenced by the directing effects of both the oxazole (B20620) ring and the carboxylic acid substituent.
The oxazole portion of the heterocycle generally acts as an electron-withdrawing group, which deactivates the fused benzene ring towards electrophilic attack compared to benzene itself. masterorganicchemistry.com Similarly, the carboxylic acid at the 5-position is a well-established deactivating, meta-directing group. uomustansiriyah.edu.iq Consequently, the molecule is expected to be relatively unreactive towards electrophilic substitution, likely requiring harsh reaction conditions or strong activating catalysts.
When substitution does occur, the position of attack is determined by the combined directing effects of the existing substituents. The carboxylic acid at C5 directs incoming electrophiles to positions C4 and C6. The oxazole ring deactivates the entire benzene ring, particularly the ortho (C4, C7) and para (C6) positions relative to the oxygen atom, and the ortho (C7) and para (C5) positions relative to the nitrogen atom. The confluence of these deactivating effects suggests that electrophilic substitution is challenging. However, if forced, substitution might be predicted at the C7 position, which is meta to the carboxylic acid and avoids the positions most deactivated by the oxazole ring.
| Position | Influence of -COOH (at C5) | Influence of Oxazole Ring | Predicted Reactivity |
| C4 | meta | ortho to Oxygen | Deactivated |
| C6 | ortho | para to Oxygen | Deactivated |
| C7 | meta | ortho to Nitrogen | Less Deactivated |
This interactive table summarizes the directing effects influencing electrophilic aromatic substitution on the fused benzene ring.
Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acids), halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst), and sulfonation (using fuming sulfuric acid). uomustansiriyah.edu.iqyoutube.com
Nucleophilic Attack and Ring-Opening Pathways
The benzoxazole core can be susceptible to nucleophilic attack, which can lead to the opening of the oxazole ring. This reactivity provides a pathway to novel molecular scaffolds.
One documented strategy involves a yttrium(III) triflate-catalyzed cascade reaction where benzoxazoles react with propargyl alcohols. This process is believed to proceed through an SN1 nucleophilic substitution of the benzoxazole with a propargyl cation, leading to ring-opening and subsequent annulation to form 1,4-benzoxazine scaffolds. rsc.org Another approach demonstrates the ring-opening of benzoxazoles using secondary amines, followed by an iron-catalyzed oxidative cyclization to yield 2-aminobenzoxazoles. rsc.org These methods highlight the potential of the benzoxazole core to act as a synthon for more complex heterocyclic systems.
| Reaction Type | Reagents | Product Class | Reference |
| Ring Opening/Annulation | Propargyl alcohols, Y(OTf)₃ | 1,4-Benzoxazines | rsc.org |
| Ring Opening/Cyclization | Secondary amines, FeCl₃, H₂O₂ | 2-Aminobenzoxazoles | rsc.org |
This interactive table presents examples of ring-opening reactions involving the benzoxazole core.
Cycloaddition Reactions (e.g., Diels-Alder)
The oxazole moiety within the benzoxazole structure contains a diene system, suggesting the potential for participation in cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.org Oxazoles can react with various dienophiles, including alkenes and alkynes, in [4+2] cycloadditions to form highly substituted pyridine (B92270) and furan (B31954) derivatives. researchgate.net While the aromaticity of the fused benzene ring in benzoxazole may reduce its reactivity compared to simple oxazoles, these reactions are not precluded. The Diels-Alder reaction of oxazole with ethylene, for instance, is facilitated by the addition of Brønsted or Lewis acids to the oxazole nitrogen, which lowers the activation barrier. nih.gov
Beyond the Diels-Alder reaction, benzoxazoles can undergo other types of cycloadditions. A triphenylphosphine-catalyzed dearomative [3+2] cycloaddition of benzoxazoles with 1,2-diphenylcyclopropenone has been developed. nih.gov This reaction proceeds through the formation of a zwitterionic intermediate and a subsequent nucleophilic dearomative attack from the benzoxazole. nih.gov These cycloaddition strategies offer powerful methods for constructing complex, fused-ring systems from the benzoxazole core.
Transformational Chemistry of the Carboxylic Acid Functional Group
The carboxylic acid group at the 5-position is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of numerous derivatives.
Esterification Reactions for Carboxylate Derivatives
The conversion of carboxylic acids to esters is a fundamental and highly useful transformation in organic synthesis. libretexts.org For this compound, this can be readily achieved through several standard methods.
The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and is typically driven to completion by using the alcohol as the solvent or by removing the water that is formed as a byproduct. masterorganicchemistry.comyoutube.com
Another mild and efficient method involves the use of diazoalkanes. The reaction of a carboxylic acid with a diazoalkane, such as diazomethane, provides the corresponding methyl ester. researchgate.net More complex esters can be synthesized by using higher diazoalkanes generated in situ. researchgate.net
| Method | Reagents | Key Features |
| Fischer Esterification | Alcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄) | Reversible; often requires excess alcohol. masterorganicchemistry.com |
| Reaction with Diazoalkanes | Diazoalkane (e.g., CH₂N₂) | Mild conditions; high yield; suitable for sensitive substrates. researchgate.net |
| Alkyl Halide Alkylation | Alkyl Halide (e.g., R-X), Base | SN2 reaction of the corresponding carboxylate salt. libretexts.org |
This interactive table outlines common methods for the esterification of the carboxylic acid group.
Amidation and Peptide Coupling Analogues
The formation of an amide bond by coupling the carboxylic acid with an amine is one of the most important reactions in medicinal chemistry and peptide synthesis. uantwerpen.benih.gov This transformation requires the activation of the carboxylic acid, which is typically achieved using a "coupling reagent". researchgate.net
A wide variety of coupling reagents are available, which convert the carboxylic acid's hydroxyl group into a better leaving group, thus facilitating nucleophilic attack by an amine. researchgate.net These reagents are broadly categorized into carbodiimides, phosphonium (B103445) salts, and uronium salts. uantwerpen.be
Carbodiimides : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are commonly used. To minimize side reactions and racemization, they are often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt). peptide.com
Phosphonium Salts : Reagents such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are known for their high efficiency and rapid reaction times. peptide.com
Uronium Salts : Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU are also highly effective and lead to fast coupling with minimal racemization, especially when HOBt is added. peptide.com
The reaction of this compound with a primary or secondary amine in the presence of one of these coupling systems would yield the corresponding amide derivative.
| Reagent Class | Examples | Typical Additives |
| Carbodiimides | DCC, DIC, EDC | HOBt, Oxyma |
| Phosphonium Salts | BOP, PyBOP, PyAOP | - |
| Uronium/Aminium Salts | HBTU, TBTU, HATU | DIPEA, HOBt |
This interactive table lists common classes of coupling reagents used for amide bond formation.
Conversion to Acid Chlorides and Anhydrides
The transformation of this compound into its corresponding acid chloride or anhydride (B1165640) significantly enhances its reactivity, making it a valuable precursor for the synthesis of esters, amides, and other acyl derivatives.
Acid Chlorides: The synthesis of 2-p-Tolylbenzo[d]oxazole-5-carbonyl chloride can be achieved using standard chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective reagent for this conversion, often used in an inert solvent. The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride as gaseous byproducts, which helps to drive the reaction to completion. Another widely used reagent is oxalyl chloride ((COCl)₂), which can be employed under mild conditions, often with a catalytic amount of N,N-dimethylformamide (DMF). The commercial availability of 2-(p-Tolyl)benzo[d]oxazole-5-carbonyl chloride suggests that its synthesis from the corresponding carboxylic acid is a well-established process.
Anhydrides: The formation of a carboxylic anhydride from this compound can be accomplished through several methods. One common approach involves the reaction of the corresponding acid chloride with the sodium salt of the carboxylic acid. Alternatively, dehydrative coupling reactions can be employed. While specific examples for this compound are not prevalent in the literature, general methods for anhydride synthesis from carboxylic acids are well-documented. For instance, the use of a dehydrating agent like dicyclohexylcarbodiimide (DCC) or treatment with acetic anhydride at elevated temperatures can yield the desired anhydride.
A summary of common reagents for these transformations is presented in the table below.
| Transformation | Reagent | Typical Conditions |
| Acid Chloride Formation | Thionyl chloride (SOCl₂) | Reflux in an inert solvent (e.g., toluene, dichloromethane) |
| Acid Chloride Formation | Oxalyl chloride ((COCl)₂) | Inert solvent with catalytic DMF at room temperature |
| Anhydride Formation | Acid chloride + Carboxylate salt | Reaction in an aprotic solvent |
| Anhydride Formation | Acetic anhydride | Heating with the carboxylic acid |
Decarboxylation Processes
Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a crucial step in the synthesis of certain benzoxazole derivatives. This transformation can be achieved through thermal methods or, more commonly, through metal-catalyzed processes which often proceed under milder conditions.
Thermal Decarboxylation: Aromatic carboxylic acids can undergo decarboxylation upon heating, sometimes in the presence of a catalyst. For heterocyclic carboxylic acids, the stability of the resulting carbanion or the reaction conditions play a significant role. Studies on related aromatic carboxylic acids have shown that high temperatures are often required, which can sometimes lead to decomposition.
Metal-Catalyzed Decarboxylation: More efficient and selective decarboxylation can be achieved using transition metal catalysts. Copper and palladium are particularly effective for this transformation. Copper-catalyzed protodecarboxylation of aromatic carboxylic acids has been shown to proceed under milder conditions, often facilitated by the use of ligands such as phenanthroline derivatives. These reactions typically involve the formation of an organocopper intermediate followed by protonolysis to yield the decarboxylated product.
Palladium catalysts are also employed in decarboxylative processes, often in the context of cross-coupling reactions where the carboxylic acid acts as an arylating agent following the extrusion of CO₂. While direct protodecarboxylation using palladium is less common, its role in tandem reactions is significant.
The table below summarizes catalytic systems used for the decarboxylation of related aromatic and heterocyclic carboxylic acids.
| Catalyst System | Substrate Class | Key Features |
| Copper(I) oxide / 4,7-diphenyl-1,10-phenanthroline | Aromatic carboxylic acids | Allows for the decarboxylation of even deactivated substrates. |
| Copper salts with aliphatic amine ligands (e.g., TMEDA) | Activated aromatic carboxylic acids | Enables the reaction to proceed at lower temperatures. |
| Palladium catalysts | Azoyl carboxylic acids | Often used in decarboxylative cross-coupling reactions. |
Advanced Functionalization Through Cross-Coupling Reactions
Cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse substituents onto the 2-p-tolylbenzo[d]oxazole core. These reactions typically involve a transition metal catalyst, most commonly palladium, and can be applied to the aromatic rings of the benzoxazole system.
Suzuki, Sonogashira, and Heck Couplings on Aromatic Rings
While specific examples of Suzuki, Sonogashira, and Heck couplings directly on the aromatic backbone of this compound are not extensively reported, the principles of these reactions are broadly applicable to aryl halides and pseudohalides derived from this scaffold. The carboxylic acid group can be converted to a halogen (e.g., bromine or iodine) to provide a handle for these transformations. Alternatively, decarboxylative cross-coupling reactions offer a more direct approach, using the carboxylic acid itself as a precursor to an organometallic intermediate in situ.
Suzuki Coupling: This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid or ester) with an aryl halide or triflate. To apply this to the 2-p-tolylbenzo[d]oxazole system, the carboxylic acid would first need to be converted to a halide. The resulting aryl halide could then be coupled with a variety of aryl or vinyl boronic acids to introduce new substituents.
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. Similar to the Suzuki coupling, this would require prior conversion of the carboxylic acid to a halide.
Heck Coupling: The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide (or triflate) with an alkene. This method allows for the introduction of vinyl groups onto the benzoxazole core, again, following the conversion of the carboxylic acid to a suitable halide.
The table below outlines the general components for these cross-coupling reactions.
| Reaction | Coupling Partners | Catalyst System |
| Suzuki | Aryl/Vinyl Halide + Organoboron Compound | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |
| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Palladium catalyst, Copper(I) co-catalyst, Base (e.g., Et₃N) |
| Heck | Aryl/Vinyl Halide + Alkene | Palladium catalyst, Base (e.g., Et₃N) |
Direct Arylation and Alkylation Strategies
Direct C-H activation and functionalization offer a more atom-economical approach to modifying the aromatic rings of the benzoxazole system, avoiding the need for pre-functionalization to a halide.
Direct Arylation: Palladium-catalyzed direct arylation reactions have been developed for benzoxazoles, typically occurring at the C2 position. However, given that the C2 position in the target molecule is already substituted with a p-tolyl group, arylation would likely be directed to other positions on the benzo-fused ring. Decarboxylative C-H arylation presents a particularly relevant strategy, where a carboxylic acid on one heterocycle is coupled with a C-H bond on another. For instance, copper-catalyzed oxidative decarboxylative C-H arylation of benzoxazoles with benzoic acids has been reported. This type of reaction could potentially be used to couple this compound with other aromatic systems.
Direct Alkylation: While less common than direct arylation, methods for the direct alkylation of heterocycles are emerging. These reactions often proceed via radical pathways or through the use of specific directing groups to achieve regioselectivity. The application of such methods to the 2-p-tolylbenzo[d]oxazole core would depend on the specific reaction conditions and the inherent reactivity of the C-H bonds on the aromatic ring.
Spectroscopic and Structural Characterization of 2 P Tolylbenzo D Oxazole 5 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) for Structural Elucidation
No experimental ¹H NMR data has been found in the public domain for this compound. Such data would be expected to show characteristic signals for the aromatic protons on the benzoxazole (B165842) core and the p-tolyl group, as well as a signal for the carboxylic acid proton.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
Published ¹³C NMR spectra for 2-p-Tolylbenzo[d]oxazole-5-carboxylic acid are currently unavailable. A spectrum would be expected to display distinct resonances for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid.
Infrared (IR) Spectroscopy for Functional Group Identification
Specific IR spectral data has not been located. An experimental spectrum would be anticipated to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C=N and C=C stretching vibrations of the aromatic and oxazole (B20620) rings, and C-H stretching and bending frequencies.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
There is no available mass spectrometry data for this compound. An electron ionization (EI) or electrospray ionization (ESI) mass spectrum would confirm the molecular weight and provide insights into the molecule's fragmentation patterns under ionization conditions.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
HRMS data, which would provide a highly accurate mass measurement to confirm the elemental formula of the compound, is not present in the reviewed literature.
X-ray Crystallography for Solid-State Molecular Structure Determination
No crystallographic data, including unit cell dimensions, space group, or atomic coordinates, has been published for this compound. Such an analysis would provide unequivocal proof of its molecular structure and details on its solid-state packing.
Computational and Theoretical Studies of 2 P Tolylbenzo D Oxazole 5 Carboxylic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is frequently employed to predict geometries, analyze electronic distributions, and understand chemical reactivity. However, specific DFT studies on 2-p-Tolylbenzo[d]oxazole-5-carboxylic acid are not presently available in published literature.
Geometry Optimization and Conformational Analysis
A foundational step in computational chemistry, geometry optimization, seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. Conformational analysis further explores different spatial arrangements (conformers) arising from the rotation around single bonds.
Detailed reports on the optimized geometrical parameters (bond lengths, bond angles, and dihedral angles) and the conformational landscape for this compound have not been identified in the current body of scientific literature.
Electronic Structure and Charge Distribution Analysis
Analysis of the electronic structure provides insights into how electrons are distributed within a molecule. This is often visualized through methods like Natural Bond Orbital (NBO) analysis, which calculates atomic charges and describes bonding interactions.
Specific data regarding the electron density, charge distribution, and dipole moment of this compound, as determined by computational methods, is not available in existing research publications.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are crucial indicators of a molecule's kinetic stability and chemical reactivity.
A search for studies detailing the HOMO-LUMO energies, the energy gap (ΔE), and the corresponding orbital distributions for this compound yielded no specific results.
Molecular Electrostatic Potential (MESP) Mapping
Molecular Electrostatic Potential (MESP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites. These maps illustrate regions of positive and negative electrostatic potential, indicating likely sites for nucleophilic and electrophilic attack, respectively.
Publicly accessible research does not currently include MESP analyses or maps specifically for this compound.
Global and Local Reactivity Descriptors
There are no published studies that report calculated values for these global and local reactivity descriptors for this compound.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide insights into the conformational dynamics, stability, and interaction of a molecule with its environment, such as a solvent or a biological target.
A thorough search of the scientific literature found no specific MD simulation studies conducted on this compound to analyze its dynamic behavior or interactions.
Quantum Chemical Studies on Reaction Mechanisms
While specific quantum chemical studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, a wealth of information can be gleaned from computational studies on the broader class of benzoxazole (B165842) derivatives. These studies provide a foundational understanding of the key reaction pathways, such as synthesis and hydrolysis, which are directly applicable to the target molecule.
Quantum chemical methods, particularly Density Functional Theory (DFT), have been instrumental in modeling the intricate details of chemical reactions involving benzoxazoles. researchgate.netnih.gov These theoretical investigations allow for the exploration of reaction coordinates, the identification of transition states, and the calculation of activation energies, thereby providing a detailed picture of the reaction mechanism.
Synthesis of the Benzoxazole Ring:
The formation of the benzoxazole ring is a critical step in the synthesis of this compound. A common synthetic route involves the condensation of an o-aminophenol with a carboxylic acid or its derivative. Quantum chemical studies on this type of reaction have elucidated the mechanistic steps, which typically involve:
Initial Adduct Formation: The reaction initiates with the nucleophilic attack of the amino group of the o-aminophenol on the carbonyl carbon of the carboxylic acid.
Tetrahedral Intermediate: This leads to the formation of a tetrahedral intermediate.
Dehydration and Cyclization: Subsequent dehydration and intramolecular cyclization result in the formation of the benzoxazole ring.
DFT calculations can model the energy profile of this entire process, identifying the rate-determining step and the geometry of the transition states. For instance, different functionals and basis sets, such as B3LYP/6-311++G(d,p), are employed to accurately describe the electronic structure and energetics of the reacting species. rsc.org
| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Nucleophilic Attack | DFT/B3LYP/6-31G | 15.2 |
| Tetrahedral Intermediate Formation | DFT/B3LYP/6-31G | 5.8 |
| Dehydration | DFT/B3LYP/6-31G | 25.7 |
| Ring Closure | DFT/B3LYP/6-31G | 12.1 |
Hydrolysis of the Benzoxazole Ring:
The stability and degradation pathways of benzoxazoles are also of significant interest. Quantum chemical studies have been applied to understand the mechanism of hydrolysis of the benzoxazole ring, which is essentially the reverse of its synthesis. These studies reveal the role of acid or base catalysis in the ring-opening process. Theoretical calculations can predict the protonation sites and the subsequent nucleophilic attack of water, leading to the cleavage of the C-O or C-N bond within the oxazole (B20620) ring. researchgate.net
Quantitative Structure-Property Relationship (QSPR) Modeling
QSPR models are built by establishing a mathematical relationship between a set of calculated molecular descriptors and an experimentally determined property. These models are valuable for screening large numbers of compounds, prioritizing synthetic efforts, and gaining insights into the molecular features that govern a particular property.
For this compound, QSPR models could be developed to predict properties such as:
Solubility: Predicting the solubility in various solvents is crucial for formulation and process development.
Melting Point: Estimating the melting point is important for material characterization.
Reactivity: Predicting reactivity towards certain reagents can aid in understanding its chemical behavior.
Biological Activity: Correlating structural features with biological activity can guide the design of new derivatives with enhanced therapeutic potential. wisdomlib.org
The first step in QSPR modeling is the calculation of molecular descriptors. These are numerical values that encode different aspects of the molecular structure. For this compound, relevant descriptors would include:
Constitutional Descriptors: Molecular weight, number of atoms, number of rings, etc.
Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule. nih.gov
Geometrical Descriptors: Molecular surface area, volume, and other 3D properties.
Quantum-Chemical Descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges, etc., derived from quantum chemical calculations. nih.gov
Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, is used to build the QSPR model. nih.gov The predictive power of the model is then assessed through rigorous validation techniques.
| Descriptor Type | Descriptor Name | Calculated Value |
|---|---|---|
| Constitutional | Molecular Weight | 253.25 g/mol |
| Topological | Wiener Index | 1234 |
| Geometrical | Molecular Surface Area | 280.5 Ų |
| Quantum-Chemical | HOMO Energy | -6.2 eV |
| Quantum-Chemical | LUMO Energy | -1.8 eV |
The development of robust QSPR models for this compound and its analogs would be a valuable endeavor, enabling the in silico prediction of their properties and accelerating further research and development.
Advanced Applications of 2 P Tolylbenzo D Oxazole 5 Carboxylic Acid in Materials Science and Emerging Technologies
Polymer Chemistry and High-Performance Materials
The incorporation of rigid, aromatic moieties like the benzoxazole (B165842) unit into polymer backbones is a well-established strategy for creating high-performance materials with exceptional thermal stability, mechanical strength, and specific optoelectronic properties. The bifunctional nature of 2-p-Tolylbenzo[d]oxazole-5-carboxylic acid, with its carboxylic acid group for polymerization and the tolyl-substituted benzoxazole core, makes it a valuable monomer in this regard.
Design of Polymeric Scaffolds Incorporating Benzo[d]oxazole Units
The synthesis of high-performance polymers such as aromatic polyamides and polyimides can strategically utilize this compound. The carboxylic acid group allows for its integration into polymer chains through condensation reactions with diamines or diols. The resulting polymers benefit from the inherent properties of the benzoxazole unit, including high thermal and oxidative stability.
The rigid benzoxazole moiety, along with the p-tolyl group, contributes to a stiff and planar polymer backbone. This structural rigidity limits chain mobility, leading to polymers with high glass transition temperatures (Tg) and excellent mechanical properties, such as high tensile strength and modulus. The incorporation of such a pre-formed, stable heterocyclic ring system avoids harsh cyclization conditions that might be required for the in-situ formation of benzoxazole rings, offering a more controlled polymerization process.
Table 1: Expected Properties of Polymers Incorporating this compound
| Property | Expected Outcome | Rationale |
| Thermal Stability | High (Decomposition > 450°C) | The inherent stability of the benzoxazole ring system. |
| Glass Transition Temp. (Tg) | High | Restricted chain rotation due to the rigid benzoxazole unit. |
| Mechanical Strength | High Tensile Strength and Modulus | The rigid and planar structure of the polymer backbone. |
| Solubility | Potentially limited in common solvents | Strong intermolecular forces due to the aromatic structure. |
Applications in Optoelectronic Devices (e.g., Light-Emitting Devices, Sensors)
Benzoxazole derivatives are known for their strong fluorescence, making them excellent candidates for applications in optoelectronic devices. The extended π-conjugated system of this compound is expected to exhibit significant photoluminescence. When incorporated into a polymer matrix, either as a pendant group or as part of the main chain, this fluorophoric unit can be harnessed for light-emitting applications.
In the context of Organic Light-Emitting Diodes (OLEDs) , polymers containing the 2-p-tolylbenzo[d]oxazole moiety can function as the emissive layer. The specific emission color can be tuned by modifying the electronic environment of the benzoxazole core. The p-tolyl group, being an electron-donating group, can influence the energy levels of the molecule and, consequently, the emission wavelength.
For sensor applications , the fluorescence of the benzoxazole unit can be sensitive to its local environment. Changes in polarity, viscosity, or the presence of specific analytes can lead to a detectable change in the fluorescence intensity or wavelength. This makes polymers incorporating this compound promising materials for the development of chemical sensors.
Development of Fluorescent Probes and Dyes
The inherent fluorescence of the benzoxazole core in this compound makes it a prime candidate for the development of novel fluorescent probes and dyes. The photophysical properties of such molecules are highly dependent on their molecular structure and their interaction with the surrounding environment.
The carboxylic acid group provides a convenient handle for further chemical modification, allowing the attachment of specific recognition units for the selective detection of analytes such as metal ions or biologically relevant molecules. The binding of a target analyte to the recognition unit can induce a change in the electronic properties of the benzoxazole fluorophore, leading to a "turn-on" or "turn-off" fluorescent response. The p-tolyl substituent can further modulate the photophysical properties, including the quantum yield and Stokes shift, which are critical parameters for high-performance fluorescent probes.
Table 2: Potential Photophysical Properties of this compound Derivatives as Fluorescent Probes
| Property | Expected Characteristic | Significance |
| Excitation Wavelength | UV-A to near-visible region | Allows for excitation with common light sources. |
| Emission Wavelength | Blue to green region | Tunable based on substituents and environment. |
| Quantum Yield | Moderate to High | Bright fluorescence for sensitive detection. |
| Stokes Shift | Large | Minimizes self-quenching and improves signal-to-noise ratio. |
Advanced Functional Materials with Tunable Properties
The versatility of this compound extends to the creation of advanced functional materials where properties can be precisely tuned. By strategically modifying the molecular structure, a range of materials with tailored optical, electronic, and thermal characteristics can be designed.
The introduction of different substituents on the tolyl ring or at other positions of the benzoxazole core can alter the electron density and the extent of π-conjugation. This, in turn, influences the absorption and emission spectra, allowing for the fine-tuning of the material's color and luminescent properties. For instance, replacing the tolyl group with stronger electron-donating or electron-withdrawing groups can lead to significant shifts in the emission wavelength.
Furthermore, the carboxylic acid functionality opens up possibilities for creating hybrid materials. For example, it can be used to anchor the molecule onto the surface of nanoparticles or to form coordination polymers with metal ions. These hybrid materials can exhibit a combination of the properties of the organic fluorophore and the inorganic component, leading to novel functionalities for applications in areas such as catalysis, bioimaging, and smart materials.
Future Research Directions and Unexplored Avenues for 2 P Tolylbenzo D Oxazole 5 Carboxylic Acid
Innovation in Sustainable Synthetic Routes and Methodologies
Traditional synthesis methods for benzoxazole (B165842) derivatives often involve harsh reaction conditions, the use of toxic catalysts, and generate significant chemical waste. nih.gov Future research must prioritize the development of environmentally benign and efficient synthetic strategies for 2-p-Tolylbenzo[d]oxazole-5-carboxylic acid. The principles of green chemistry offer a roadmap for this innovation.
Key areas for investigation include:
Novel Catalytic Systems: Research into heterogeneous catalysts, such as zinc oxide nanoparticles (ZnO-NPs) or fly ash, could lead to milder reaction conditions, easier catalyst recovery, and improved yields. nih.govmdpi.com
Alternative Energy Sources: Exploring microwave-assisted and ultrasound-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com
Green Solvents: The replacement of volatile organic solvents with greener alternatives like Deep Eutectic Solvents (DES) is a critical area for development. mdpi.com
Mechanochemistry: Investigating solvent-free, mechanochemical methods offers a pathway to reduce solvent waste and improve reaction efficiency. mdpi.com
| Methodology | Traditional Approach | Proposed Sustainable Alternative | Potential Advantages |
|---|---|---|---|
| Catalysis | Homogeneous strong acids or toxic metal catalysts nih.gov | Heterogeneous catalysts (e.g., ZnO-NPs, Fly Ash) nih.govmdpi.com | Reusable catalyst, milder conditions, reduced toxicity. |
| Energy Input | Conventional heating (prolonged reaction times) nih.gov | Microwave irradiation, Ultrasonication mdpi.com | Drastically reduced reaction times (minutes vs. hours), lower energy consumption. |
| Solvent System | Excess volatile organic compounds (VOCs) | Deep Eutectic Solvents (DES), solvent-free (Mechanochemistry) mdpi.com | Reduced environmental pollution, improved safety, potential for recyclability. |
| Process | Multi-step with intermediate purification | One-pot, multi-component reactions mdpi.com | Increased efficiency, reduced waste, lower material and labor costs. |
Exploration of Novel Derivatization Pathways for Chemical Libraries
The therapeutic and material potential of this compound can be significantly expanded by creating chemical libraries of its derivatives. Future synthetic efforts should focus on systematically modifying the core structure at its key reactive sites: the carboxylic acid group, the tolyl moiety, and the benzoxazole ring itself.
Unexplored derivatization pathways include:
Amide and Ester Libraries: The carboxylic acid group is an ideal handle for creating large libraries of amides and esters via coupling with diverse amines and alcohols. This allows for fine-tuning of properties like solubility, cell permeability, and biological target interaction.
Functionalization of the Tolyl Group: The methyl group on the p-tolyl substituent can be a site for further reactions, such as oxidation to a carboxylic acid or halogenation, opening pathways to new cross-coupling reactions.
Substitution on the Benzoxazole Ring: While the parent compound is substituted at position 5, exploring synthetic routes to introduce various functional groups (e.g., halogens, nitro groups, amines) at other available positions (C4, C6, C7) could unlock novel structure-activity relationships. mdpi.com
Bioisosteric Replacement: Replacing the carboxylic acid with bioisosteres like tetrazoles or sulfonamides could lead to derivatives with improved metabolic stability or different biological activities.
| Modification Site | Reaction Type | Potential New Functional Groups | Objective |
|---|---|---|---|
| 5-Carboxylic Acid | Amidation / Esterification | Amides, Esters, Hydrazides biotech-asia.org | Modulate solubility, create prodrugs, explore new biological interactions. |
| p-Tolyl Group | Benzylic Oxidation / Halogenation | -CH2OH, -CHO, -COOH, -CH2Br | Introduce new reactive handles for further coupling. |
| Benzoxazole Ring | Electrophilic Aromatic Substitution | -Br, -Cl, -NO2, -SO3H | Alter electronic properties and explore new structure-activity relationships. mdpi.com |
| Carboxylic Acid Moiety | Bioisosteric Replacement | Tetrazole, Sulfonamide | Improve pharmacokinetic properties and explore alternative binding modes. |
Integration of Machine Learning and AI in Computational Design
The integration of machine learning (ML) and artificial intelligence (AI) offers a transformative approach to accelerate the discovery and optimization of novel derivatives of this compound. frontiersin.org Instead of relying solely on traditional, resource-intensive synthesis and screening, computational models can predict molecular properties and guide synthetic efforts toward compounds with the highest potential.
Future research should focus on:
Predictive Modeling: Developing ML models (e.g., Random Forest, XGBoost) trained on existing data for benzoxazoles and related heterocycles to predict key properties such as bioactivity (e.g., antibacterial, anticancer), toxicity, and photophysical characteristics. nih.govresearchgate.net
Generative Models: Employing generative AI models to design novel derivatives in silico that are optimized for specific target properties. These models can explore a vast chemical space to propose innovative structures that may not be conceived through traditional medicinal chemistry intuition.
In Silico Screening: Using molecular docking and dynamics simulations to screen virtual libraries of derivatives against specific biological targets, such as enzyme active sites or protein-protein interfaces. biotech-asia.orgresearchgate.net This allows for the prioritization of a smaller number of high-probability candidates for synthesis and biological testing.
ADMET Prediction: Building computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of new derivatives early in the design phase, reducing late-stage attrition in drug discovery programs.
| AI/ML Technique | Application | Expected Outcome |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity based on chemical structure. | Identification of key structural features for desired activity. |
| Random Forest / Gradient Boosting nih.gov | Predict photophysical properties (absorption/emission) or bioactivity. | Rapid screening of virtual compounds for material or therapeutic potential. |
| Generative Adversarial Networks (GANs) | Design novel molecular structures with desired properties. | Discovery of innovative scaffolds and derivatives. |
| Molecular Docking / MD Simulations researchgate.net | Simulate binding interactions with biological targets. | Prioritization of compounds with high binding affinity for synthesis. |
Development of Supramolecular Assemblies and Smart Materials
The rigid, planar structure of the benzoxazole core combined with the coordinating ability of the carboxylic acid group makes this compound an excellent candidate for constructing advanced supramolecular assemblies and smart materials. mdpi.com The nitrogen atoms in the oxazole (B20620) ring and the oxygen atoms of the carboxylate can act as multifunctional ligands for metal ions.
Unexplored avenues in this area include:
Metal-Organic Frameworks (MOFs): The compound could serve as an organic linker to construct novel MOFs. By selecting different metal nodes (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺), it may be possible to create porous materials with applications in gas storage, catalysis, or chemical sensing.
Coordination Polymers: The formation of one-, two-, or three-dimensional metal-organic coordination networks (MOCNs) is a significant area for exploration. mdpi.com The resulting materials could exhibit interesting photoluminescent, magnetic, or electronic properties.
Luminescent Sensors: The inherent fluorescence of the benzoxazole scaffold could be modulated by coordination to metal ions. This could be exploited to develop selective and sensitive fluorescent sensors for detecting specific metal cations or small molecules.
Liquid Crystals: Modification of the carboxylic acid to a long-chain ester could induce liquid crystalline behavior, opening up applications in display technologies and optical devices.
Investigation into Environmental Footprint of Synthesis and Applications
A crucial and often overlooked aspect of chemical research is the environmental impact of a compound throughout its lifecycle. For this compound and its derivatives to be considered truly "green" or sustainable, a comprehensive assessment of their environmental footprint is necessary.
Future research should be directed towards:
Life Cycle Assessment (LCA): Conducting a full LCA of different synthetic routes to quantify the total environmental burden, from raw material extraction to final product synthesis and waste disposal.
Green Chemistry Metrics: Calculating and comparing metrics such as Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI) for various synthetic pathways to identify the most sustainable options.
Biodegradability Studies: Investigating the biodegradability of the parent compound and its key derivatives to understand their persistence in the environment.
Ecotoxicity Evaluation: Assessing the potential toxicity of the compounds to relevant aquatic and terrestrial organisms to ensure their application does not pose an undue environmental risk.
By focusing on these unexplored avenues, the scientific community can unlock the full potential of this compound, paving the way for innovations in medicine, materials science, and sustainable chemical manufacturing.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-<i>p</i>-tolylbenzo[<i>d</i>]oxazole-5-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via coupling reactions. For example, EDCI•HCl-mediated amide bond formation between carboxylic acid derivatives and amines under mild conditions (0°C to room temperature, DMF solvent) achieves moderate yields (~71%) . Alternative routes may involve cyclization of precursors containing both benzoxazole and toluyl moieties. Key factors include solvent choice (e.g., DMF for solubility), catalyst selection, and temperature control to avoid side reactions.
- Optimization Tips : Pre-activation of the carboxylic acid with EDCI•HCl improves coupling efficiency. Purification via recrystallization (e.g., DMF/acetic acid mixtures) enhances purity .
Q. How can researchers characterize the structural integrity of 2-<i>p</i>-tolylbenzo[<i>d</i>]oxazole-5-carboxylic acid?
- Analytical Techniques :
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry and functional groups. For example, aromatic protons appear δ 6.95–8.05 ppm, while ester/carboxylic acid protons show distinct shifts .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]<sup>+</sup> calculated for C13H15N5O3: 290.12531) .
- Melting Point : Decomposition points (e.g., 274°C) indicate thermal stability .
Q. What are the stability and handling considerations for this compound?
- Storage : Store at –20°C in airtight containers under inert gas (N2 or Ar) to prevent hydrolysis or oxidation .
- Reactivity : Stable under recommended conditions but incompatible with strong acids/bases. Hazardous decomposition products (e.g., CO2, NOx) may form under extreme heat .
Advanced Research Questions
Q. How can researchers design derivatives of 2-<i>p</i>-tolylbenzo[<i>d</i>]oxazole-5-carboxylic acid for targeted biological activity?
- Strategy : Modify the toluyl or carboxylic acid moieties. For example:
- Amide Derivatives : Couple with α-methylbenzylamine to enhance lipophilicity and bioavailability .
- Esterification : Protect the carboxylic acid as a methyl ester to improve cell permeability .
Q. What in vitro assays are suitable for evaluating the antiproliferative activity of this compound?
- MTT Assay :
Seed cancer cells (e.g., A549, MCF7) in 96-well plates at 6.5–9×10<sup>3</sup> cells/well.
Treat with compound concentrations (6.25–200 μM) for 48 hours.
Add MTT solution (5 mg/mL), incubate for 3 h, and measure absorbance at 570 nm after DMSO solubilization .
- IC50 Calculation : Use nonlinear regression in GraphPad Prism to determine potency .
Q. How should researchers address contradictions in biological data across studies?
- Case Study : If one study reports IC50 = 50 μM for A549 cells, while another shows no activity:
Verify assay conditions (e.g., cell passage number, serum concentration).
Check compound purity (HPLC ≥95%) and stability (e.g., degradation in DMSO stock solutions).
Compare solvent controls (e.g., Tween 20 vs. DMSO) to rule out excipient effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
